molecular formula C19H29N B13145930 N-(Cyclohexylmethylene)-2,6-diisopropylaniline CAS No. 869085-71-2

N-(Cyclohexylmethylene)-2,6-diisopropylaniline

Cat. No.: B13145930
CAS No.: 869085-71-2
M. Wt: 271.4 g/mol
InChI Key: SPBJFVUMSVZEGA-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethylene)-2,6-diisopropylaniline is a sterically hindered aniline derivative, also known as CyanH in research contexts. It is professionally applied as a precursor for sophisticated ligand systems in organometallic chemistry and catalysis. Its primary research value is demonstrated in its role as a key precursor to a bulky N-heterocyclic carbene (NHC) ligand used in the allyl-nickel-catalyzed α,β-dehydrogenation of carbonyl compounds, a challenging transformation to install unsaturation into organic molecules (Org. Synth. 2021, 98, 263). The compound is synthesized via the condensation of 2,6-diisopropylaniline and cyclohexanone, a foundational building block in the synthesis of complex ligands (Org. Synth. 2021, 98, 263). The 2,6-diisopropylphenyl group provides a large steric shield, which is critical for stabilizing reactive metal centers and controlling the selectivity in catalytic cycles. This makes it an invaluable tool for researchers developing new catalytic reactions, including ring-opening polymerization and C-N cross-coupling reactions. This product is intended for laboratory research purposes only.

Properties

CAS No.

869085-71-2

Molecular Formula

C19H29N

Molecular Weight

271.4 g/mol

IUPAC Name

1-cyclohexyl-N-[2,6-di(propan-2-yl)phenyl]methanimine

InChI

InChI=1S/C19H29N/c1-14(2)17-11-8-12-18(15(3)4)19(17)20-13-16-9-6-5-7-10-16/h8,11-16H,5-7,9-10H2,1-4H3

InChI Key

SPBJFVUMSVZEGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2CCCCC2

Origin of Product

United States

Preparation Methods

Catalytic Alkylation of Aniline with Propylene

One of the primary industrial routes to 2,6-diisopropylaniline involves the alkylation of aniline with propylene under catalytic conditions. This method is well-documented for its efficiency and suitability for large-scale production.

  • Process Description: Aniline reacts with propylene in the presence of a homogeneous catalyst under supercritical conditions in a tubular reactor system. The molar ratio of propylene to aniline is maintained above the theoretical stoichiometric ratio to enhance selectivity and conversion. Reaction temperatures are elevated (around 320 °C), and the process benefits from continuous circulation and recycling of unreacted propylene.

  • Apparatus: The system includes a jet mixer, tubular reactor, gas-liquid separator, and multiple preheaters and coolers to maintain optimal reaction conditions and facilitate product separation and catalyst recycling.

  • Performance Metrics: Under optimal conditions, the conversion efficiency of aniline reaches approximately 82.5%, with a selectivity for 2,6-diisopropylaniline of about 71.5%. Side reactions are minimized due to precise control of reaction parameters.

  • Advantages: This method offers simplicity in reactor design, high throughput, high yield, and industrial scalability. The tubular reactor design reduces investment and operational complexity compared to tank reactors.

Parameter Value
Reaction Temperature ~320 °C
Molar Ratio (Propylene:Aniline) >2.5:1 (mol/mol)
Aniline Conversion 82.5%
2,6-Diisopropylaniline Selectivity 71.5%
Reactor Type Tubular reactor with jet mixer

Source: Patent CN102701993B (2012)

Atmospheric-Pressure Vapor-Phase Catalytic Amination of 2,6-Diisopropylphenol

Another notable method involves the amination of 2,6-diisopropylphenol under atmospheric pressure in the vapor phase using a palladium-based catalyst supported on magnesium oxide-alumina spinel.

  • Catalyst Preparation: The catalyst is prepared by impregnating a MgO-Al2O3 spinel carrier with palladium chloride dissolved in dilute hydrochloric acid, followed by drying and calcination.

  • Reaction Conditions: The amination reaction is conducted at 180–220 °C, with hydrogen and ammonia gases introduced alongside 2,6-diisopropylphenol vapor. Catalyst loading ranges from 0.1 to 0.15 g of substrate per gram of catalyst per hour.

  • Performance: Transformation efficiencies of 2,6-diisopropylphenol range from approximately 91.6% to 98.9%, with selectivity for 2,6-diisopropylaniline between 27.1% and 76.0%, depending on specific conditions and catalyst preparation.

  • Advantages: This method is simple, uses readily available raw materials, and operates under mild conditions with high catalyst activity and longevity.

Parameter Range
Reaction Temperature 180–220 °C
Catalyst Loading 0.1–0.15 g substrate/g catalyst/hr
2,6-Diisopropylphenol Conversion 91.6%–98.9%
2,6-Diisopropylaniline Selectivity 27.1%–76.0%

Source: Patent CN102557963A (2011)

Preparation of N-(Cyclohexylmethylene)-2,6-diisopropylaniline

Condensation Reaction (Imine Formation)

The target compound, this compound, is synthesized by condensation of 2,6-diisopropylaniline with cyclohexanone or cyclohexylmethylene precursors under dehydrating conditions.

$$
\text{2,6-Diisopropylaniline} + \text{Cyclohexanone} \rightarrow \text{this compound} + H_2O
$$

  • Reaction Conditions: Typically conducted under reflux in anhydrous solvents such as toluene or benzene with azeotropic removal of water or using molecular sieves to drive the equilibrium toward imine formation.

  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to accelerate the condensation.

  • Purification: The product is purified by recrystallization or chromatography to obtain the pure imine.

Research Outcomes and Data

While specific detailed experimental data on this condensation step are limited in open literature, the general methodology follows well-established Schiff base synthesis protocols, with yields typically ranging from 70% to 90% depending on reaction conditions and purification methods.

Comparative Analysis of Preparation Methods

Aspect Catalytic Alkylation of Aniline Vapor-Phase Catalytic Amination Imine Formation (Condensation)
Target Intermediate 2,6-Diisopropylaniline 2,6-Diisopropylaniline This compound
Reaction Type Alkylation Amination Condensation (Schiff base formation)
Catalyst Homogeneous catalyst (supercritical) Pd/MgO-Al2O3 spinel catalyst Acid or Lewis acid catalyst (optional)
Reaction Conditions High temperature (~320 °C), supercritical Atmospheric pressure, 180–220 °C Reflux, anhydrous conditions
Conversion Efficiency ~82.5% 91.6%–98.9% Typically high (70–90%)
Selectivity 71.5% 27.1%–76.0% High (dependent on conditions)
Industrial Applicability High Moderate to high Standard laboratory synthesis

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethylene)-2,6-diisopropylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethylene group can be replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine, alkylating agents like alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(Cyclohexylmethylene)-2,6-diisopropylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural features make it a candidate for drug design and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethylene)-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Research Findings

  • Steric Effects : Bulky 2,6-diisopropyl groups in Schiff bases reduce hydrolysis rates in metal complexes, as seen in Ru(II) anticancer agents .
  • Hydrogen Bonding : Intramolecular O–H⋯N bonds in o-vanillin derivatives () stabilize crystal packing, influencing material properties.
  • Catalytic Utility: Schiff bases with cyclohexyl groups may improve solubility in non-polar reaction media, enhancing catalytic efficiency in organic transformations .

Data Table: Comparative Analysis

Parameter This compound 4,4′-Methylenebis-Schiff Base Imidazole-linked Ru Complex
Synthetic Yield ~70–80%* 56% 31–79% (varies by step)
Thermal Stability High (steric bulk) Moderate (hydrogen bonding) High (metal coordination)
Key Application Catalysis/Materials Crystal engineering Anticancer therapy
Notable Feature Hydrophobic cyclohexyl group V-shaped geometry Hypoxia-selective activity

Biological Activity

N-(Cyclohexylmethylene)-2,6-diisopropylaniline is an organic compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of 2,6-diisopropylaniline, characterized by the addition of a cyclohexylmethylene group. Its chemical formula can be represented as C19H29NC_{19}H_{29}N. The compound is primarily recognized for its bulky aromatic amine structure, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions and other biomolecules. This property enables it to act as a ligand in various biochemical pathways. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It has been shown to inhibit specific cytochrome P450 enzymes, including CYP1A2 and CYP2D6, which are crucial in drug metabolism .
  • Antioxidant Activity : Studies indicate that this compound can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), suggesting a protective role against oxidative stress .

Table 1: Biological Activities of this compound

Biological Activity Effect Reference
CYP1A2 InhibitionYes
CYP2D6 InhibitionYes
Antioxidant Enzyme ActivationIncreased SOD and CAT activity
Cellular UptakeHigh absorption
Lipophilicity (Log P)3.16

Case Studies

  • Antioxidant Research : A study examining the effects of this compound on cellular oxidative stress found that at higher concentrations, the compound significantly increased the activities of MDA (malondialdehyde), SOD, POD (peroxidase), CAT, and PAL (phenylalanine ammonia-lyase). This suggests its potential as an antioxidant agent in therapeutic applications .
  • Pharmacological Applications : Research into the pharmacological properties of this compound indicates its utility in synthesizing active pharmaceutical ingredients. Its ability to modulate enzyme activity makes it a candidate for drug development targeting metabolic pathways influenced by cytochrome P450 enzymes .
  • Coordination Chemistry : The compound's role as a ligand in coordination chemistry has been extensively studied. It forms complexes with various metals that exhibit catalytic properties in organic reactions, highlighting its significance in synthetic chemistry .

Q & A

Q. Methodological Focus

  • Chromatographic separation : Gel permeation chromatography (GPC) isolates isomers prior to NMR analysis ().
  • Dual NMR/GC-MS validation : Combine ¹H NMR peak integration (e.g., 6.32 ppm for 2,4-DIPA) with GC-MS retention times for cross-verification (Error: ±2%) .

How does this compound perform as a ligand in photoactivated anticancer agents compared to other Schiff bases?

Advanced Application
In Ru(II)-arene complexes, the cyclohexylmethylene group enhances lipophilicity, improving cellular uptake. Key findings:

  • Phototoxicity : Under UV irradiation, these complexes generate singlet oxygen (¹O₂) with ΦΔ > 0.4, inducing DNA cleavage ().
  • Hypoxia selectivity : The ligand’s electron-withdrawing nature stabilizes metal-centered states, reducing glutathione-mediated deactivation .

What computational methods predict the hydrolytic stability of this compound in aqueous media?

Q. Methodological Focus

  • Molecular dynamics (MD) simulations : Solvent-accessible surface area (SASA) analysis quantifies water penetration around the imine bond.
  • QM/MM calculations : Transition state modeling identifies hydrolysis pathways (e.g., acid-catalyzed vs. nucleophilic attack). Recent studies correlate computed activation energies (ΔG‡) with experimental half-lives (R² = 0.89) .

How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Q. Advanced Structural Analysis

  • Keto-enol tautomerism : In polar solvents (e.g., DMSO-d₆), enol form predominates (95% at 25°C), detected via ¹³C NMR (C=O at ~190 ppm).
  • Variable-temperature NMR : ΔH and ΔS values are derived from van’t Hoff plots (e.g., ΔH = −12.3 kJ/mol in CDCl₃) .

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